molecular formula C10H14N2O2S B7841640 {[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid

{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid

Cat. No.: B7841640
M. Wt: 226.30 g/mol
InChI Key: UGPFUSZDMWPSSM-UHFFFAOYSA-N
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Description

{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid typically involves the formation of the pyrimidine ring followed by the introduction of the sulfanyl and acetic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the desired substituents.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Research may focus on its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of {[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid include other pyrimidine derivatives such as:

    2-(Pyridin-2-yl)pyrimidine derivatives: Known for their pharmacological activities.

    Pyrimidine-based anti-inflammatory agents: Used for their ability to inhibit specific inflammatory mediators.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-6(2)10-11-7(3)4-8(12-10)15-5-9(13)14/h4,6H,5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPFUSZDMWPSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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